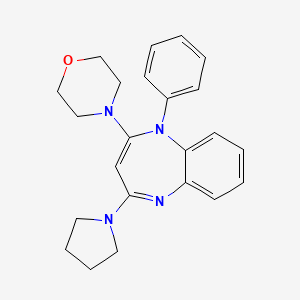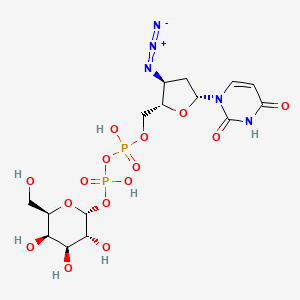
Benzyl diphenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl diphenylphosphinate is an organophosphorus compound with the molecular formula C19H17P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is known for its applications in various chemical reactions and its role as a ligand in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine hydride.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl diphenylphosphinate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of benzyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Similar in structure but lacks the benzyl group.
Diphenylphosphine: Contains only two phenyl groups and one hydrogen atom bonded to phosphorus.
Benzylphosphine: Contains a benzyl group and two hydrogen atoms bonded to phosphorus.
Uniqueness: Benzyl diphenylphosphinate is unique due to the presence of both benzyl and diphenyl groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
Propriétés
Numéro CAS |
5573-42-2 |
|---|---|
Formule moléculaire |
C19H17O2P |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
diphenylphosphoryloxymethylbenzene |
InChI |
InChI=1S/C19H17O2P/c20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
BUBAPAVHHCZZMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)






